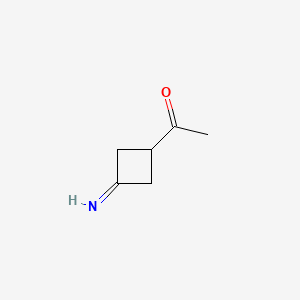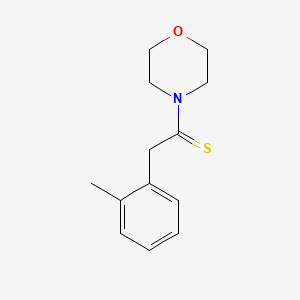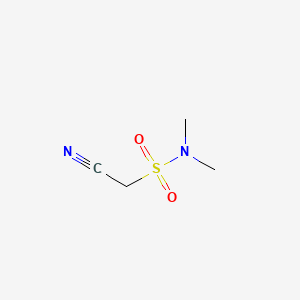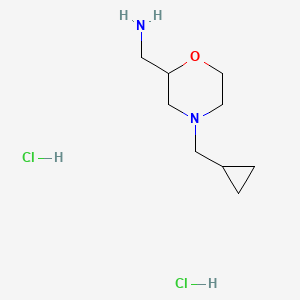
8-Methylnonanol-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methylnonanol-d7 is a deuterium-labeled version of 8-Methylnonanol. It is a stable isotope-labeled compound with the molecular formula C10H15D7O and a molecular weight of 165.32. This compound is used in various scientific research applications, including metabolic research, environmental studies, and organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylnonanol-d7 typically involves the incorporation of deuterium atoms into the 8-Methylnonanol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often involve the use of a suitable catalyst, such as palladium on carbon, and a deuterium source, such as deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure high yield and purity of the final product. Quality control measures are implemented to ensure the consistency and reliability of the compound for research purposes .
化学反応の分析
Types of Reactions
8-Methylnonanol-d7 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include thionyl chloride for halogenation and acetic anhydride for esterification.
Major Products Formed
Oxidation: Formation of 8-Methylnonanone or 8-Methylnonanal.
Reduction: Formation of 8-Methylnonane.
Substitution: Formation of 8-Methylnonyl halides or 8-Methylnonyl esters.
科学的研究の応用
8-Methylnonanol-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Research: Used to study metabolic pathways in vivo in a safe manner.
Environmental Studies: Used as environmental pollutant standards for the detection of air, water, soil, sediment, and food.
Organic Chemistry: Used as a chemical reference for chemical identification, qualitative, quantitative detection, and studying reaction mechanisms and kinetics.
作用機序
The mechanism of action of 8-Methylnonanol-d7 involves its use as a tracer in metabolic studies. The deuterium atoms in the compound allow researchers to track its metabolic fate in biological systems using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. This helps in understanding the metabolic pathways and the molecular targets involved .
類似化合物との比較
Similar Compounds
8-Methylnonanol: The non-deuterated version of 8-Methylnonanol-d7.
8-Methylnonanone: The oxidized form of 8-Methylnonanol.
8-Methylnonanal: Another oxidized form of 8-Methylnonanol.
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it an invaluable tool for tracing and studying metabolic pathways. The presence of deuterium atoms allows for precise tracking and analysis, which is not possible with non-labeled compounds .
特性
CAS番号 |
1794760-07-8 |
|---|---|
分子式 |
C10H22O |
分子量 |
165.328 |
IUPAC名 |
8,9,9,9-tetradeuterio-8-(trideuteriomethyl)nonan-1-ol |
InChI |
InChI=1S/C10H22O/c1-10(2)8-6-4-3-5-7-9-11/h10-11H,3-9H2,1-2H3/i1D3,2D3,10D |
InChIキー |
PLLBRTOLHQQAQQ-SVMCCORHSA-N |
SMILES |
CC(C)CCCCCCCO |
同義語 |
8-Methyl-1-nonanol-d7; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Diazatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B586265.png)
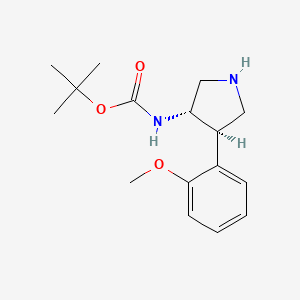
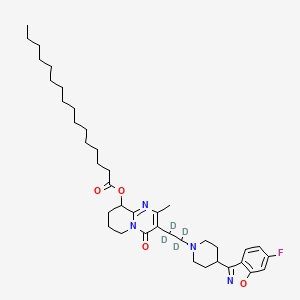
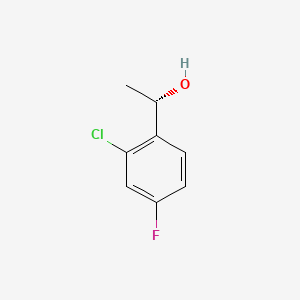
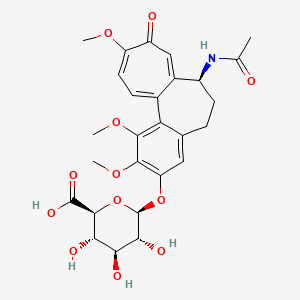
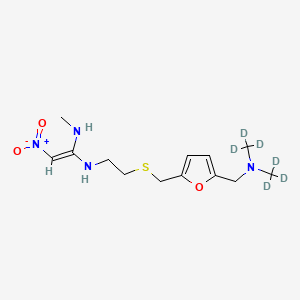
![[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-4-morpholinylphosphinic Acid](/img/structure/B586275.png)
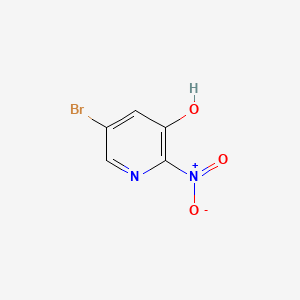
![tert-butyl 2-[(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B586278.png)
